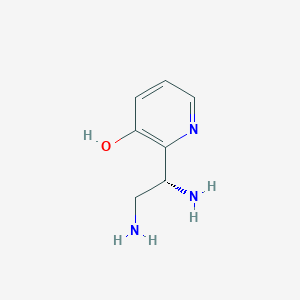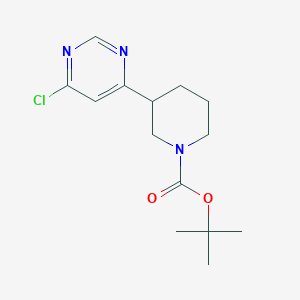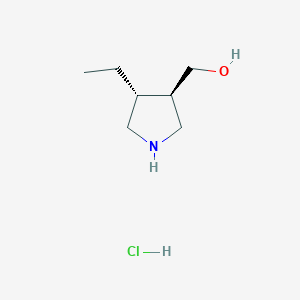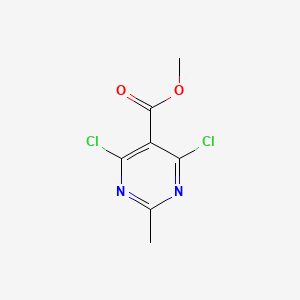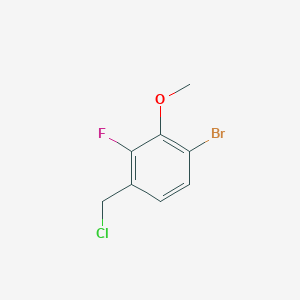
1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene is an organic compound with the molecular formula C8H7BrClFO It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, fluorine, and methoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene can be achieved through several synthetic routes. One common method involves the halogenation of a suitable precursor compound. For instance, starting with 1-bromo-3-fluoro-2-methoxybenzene, a chloromethylation reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions typically involve refluxing the mixture to ensure complete conversion.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to maintain consistent reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reactant concentrations, ensuring high efficiency and reproducibility.
Chemical Reactions Analysis
1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide, leading to the formation of substituted benzene derivatives.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of corresponding aldehydes or ketones.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of dehalogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-hydroxy-4-(chloromethyl)-3-fluoro-2-methoxybenzene.
Scientific Research Applications
1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms (bromine, chlorine, and fluorine) can form halogen bonds with amino acid residues in proteins, affecting their structure and function. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene can be compared with other halogenated aromatic compounds such as:
1-Bromo-4-chlorobenzene: Lacks the fluorine and methoxy groups, resulting in different chemical reactivity and applications.
1-Bromo-4-(chloromethyl)benzene: Similar structure but lacks the fluorine and methoxy groups, leading to differences in physical and chemical properties.
1-Chloro-4-(chloromethyl)-3-fluoro-2-methoxybenzene:
The presence of multiple halogen atoms and a methoxy group in this compound makes it unique, providing distinct chemical properties and a wide range of applications in various fields of research.
Properties
Molecular Formula |
C8H7BrClFO |
|---|---|
Molecular Weight |
253.49 g/mol |
IUPAC Name |
1-bromo-4-(chloromethyl)-3-fluoro-2-methoxybenzene |
InChI |
InChI=1S/C8H7BrClFO/c1-12-8-6(9)3-2-5(4-10)7(8)11/h2-3H,4H2,1H3 |
InChI Key |
DOOBWWRUFMCLDE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


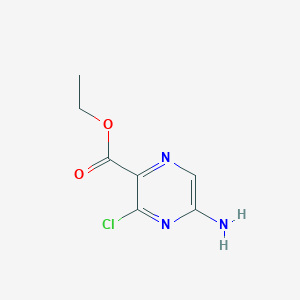
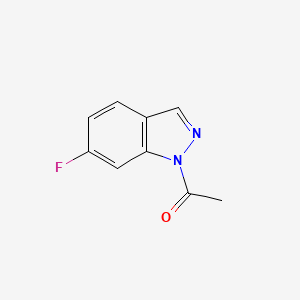
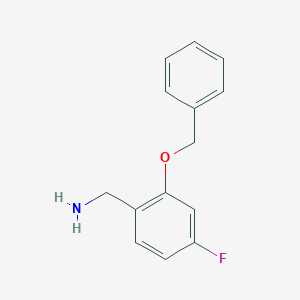
![6H-Pyrazino[2,1-c][1,4]benzoxazepin-6-one, 1,2,3,4,12,12a-hexahydro-10-(trifluoromethyl)-](/img/structure/B12952038.png)

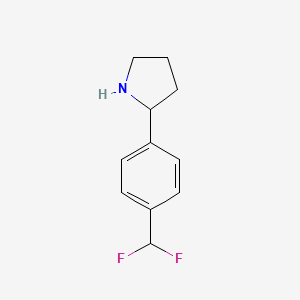
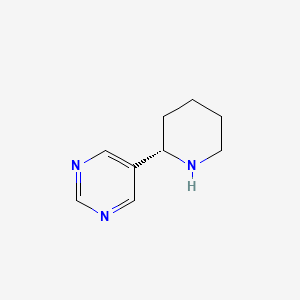
![Benzyl 7-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B12952053.png)
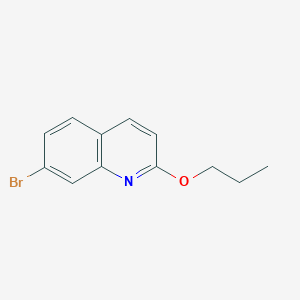
![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B12952064.png)
